

Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-ethyl-2-methyl-3-oxobutanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** (CAS No: 33697-53-9). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Chemical Structure and Overview

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β -keto ester with a quaternary α -carbon, possessing the molecular formula $C_9H_{16}O_3$ and a molecular weight of 172.22 g/mol. Its structure features an ethyl ester group, a ketone carbonyl group, and ethyl and methyl substituents on the α -carbon. These structural elements give rise to a distinct spectroscopic fingerprint.

SMILES: CCC(C)(C(=O)C)C(=O)OCC

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, and IR spectroscopic data for **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**. These predictions are based on the analysis of

similar compounds such as ethyl 2-methylacetoacetate and ethyl 2-ethylacetoacetate, as well as established chemical shift and absorption frequency ranges.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~ 4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃ (ester)
~ 2.1	Singlet (s)	3H	-C(=O)-CH ₃ (keto)
~ 1.8	Quartet (q)	2H	-CH ₂ -CH ₃ (α -ethyl)
~ 1.3	Singlet (s)	3H	-CH ₃ (α -methyl)
~ 1.2	Triplet (t)	3H	-O-CH ₂ -CH ₃ (ester)
~ 0.9	Triplet (t)	3H	-CH ₂ -CH ₃ (α -ethyl)

Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) / ppm	Carbon Type	Assignment
~ 205	C	C=O (keto)
~ 172	C	C=O (ester)
~ 61	CH ₂	-O-CH ₂ -CH ₃
~ 58	C	α -quaternary carbon
~ 30	CH ₃	-C(=O)-CH ₃
~ 25	CH ₂	-CH ₂ -CH ₃ (α -ethyl)
~ 14	CH ₃	-O-CH ₂ -CH ₃
~ 13	CH ₃	-CH ₃ (α -methyl)
~ 8	CH ₃	-CH ₂ -CH ₃ (α -ethyl)

Predicted IR Data (Sample: Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 1740	Strong	C=O stretch (ester)
~ 1710	Strong	C=O stretch (ketone)
2980-2850	Medium-Strong	C-H stretch (alkane)
~ 1240	Strong	C-O stretch (ester)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of a liquid β -keto ester like **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Procedure:

- **Sample Preparation:** Prepare a solution of approximately 5-10 mg of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- **¹H NMR Acquisition:**

- Tune and shim the spectrometer for the sample.
- Acquire a one-pulse ^1H NMR spectrum. Typical parameters might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
 - Process the spectrum similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

- **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**
- Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an ATR accessory).
- Pipette

Procedure (using Salt Plates):

- Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate.
- Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the correlation between the chemical structure of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** and its predicted key spectroscopic signals.

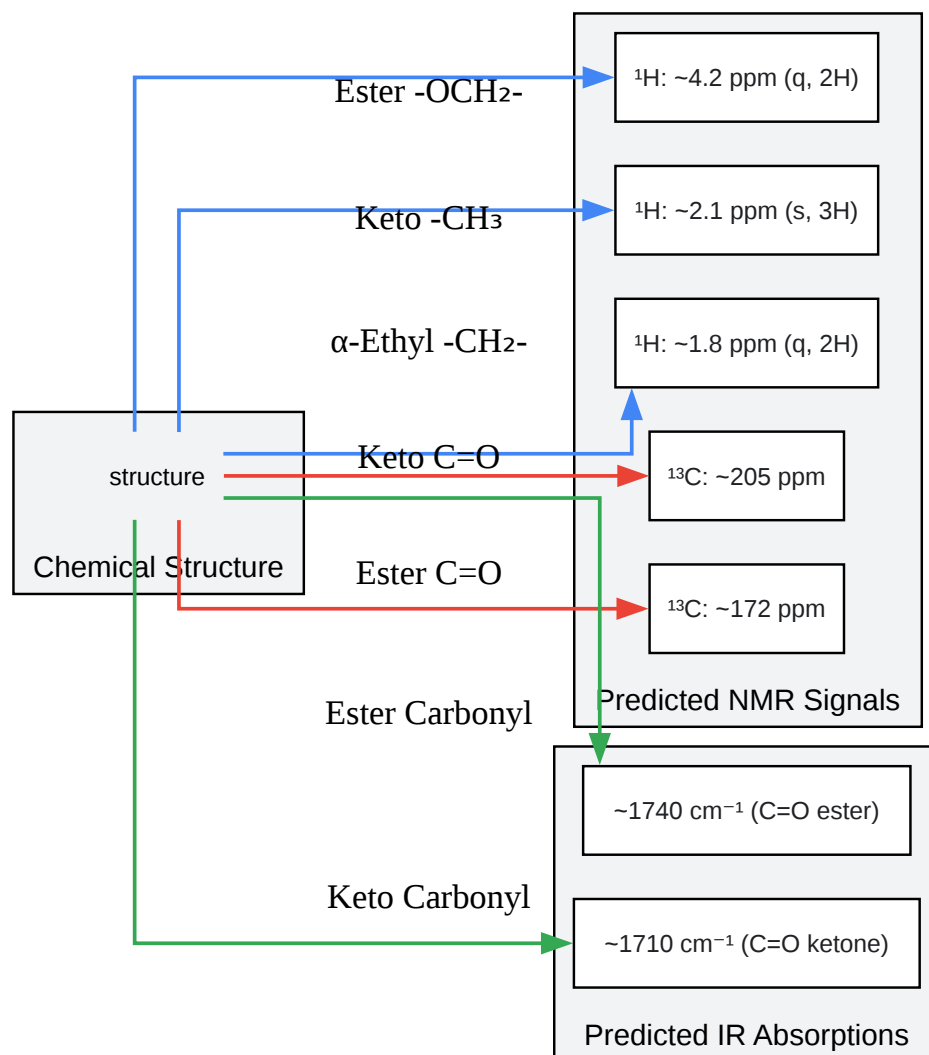


Figure 1. Predicted Spectroscopic Correlations for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

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Caption: Predicted Spectroscopic Correlations for **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349067#spectroscopic-data-of-ethyl-2-ethyl-2-methyl-3-oxobutanoate-nmr-ir\]](https://www.benchchem.com/product/b1349067#spectroscopic-data-of-ethyl-2-ethyl-2-methyl-3-oxobutanoate-nmr-ir)

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